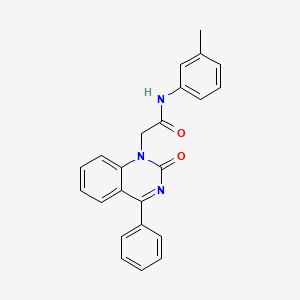

N-(3-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Description

N-(3-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a quinazolinone-derived acetamide compound. Its structure comprises a 1,2-dihydroquinazolin-2-one core substituted with a phenyl group at position 4 and an acetamide side chain linked to a 3-methylphenyl moiety. Quinazolinones are heterocyclic systems known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects .

Properties

IUPAC Name |

N-(3-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2/c1-16-8-7-11-18(14-16)24-21(27)15-26-20-13-6-5-12-19(20)22(25-23(26)28)17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCGMLDRBWLGMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization and acylation reactions. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce dihydroquinazolinone derivatives.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.

Industry: It may find applications in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways and physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Containing Analogs: Enhanced Anti-Inflammatory Activity

The compound 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide (AS111) shares the N-(3-methylphenyl)acetamide moiety but replaces the quinazolinone core with a triazole ring. Key findings:

- Anti-inflammatory activity : AS111 demonstrated 1.28-fold higher potency than diclofenac sodium in a rat formalin edema model, likely due to its thioacetamide bridge and triazole-pyridyl substituents enhancing COX-2 inhibition .

- Structural implications: The triazole ring’s smaller size and nitrogen-rich structure may improve binding affinity compared to bulkier quinazolinones.

Table 1: Triazole vs. Quinazolinone Analogs

Quinazolinone Derivatives: Substituent Effects

N-[4-(4-oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenyl]acetamide

- Structure: Shares the quinazolinone core but has a 3-phenyl group and a para-substituted phenylacetamide.

2-(3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(2-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)acetamide (AJ5d)

- Structure: Features a thioacetamide bridge and dual quinazolinone/tetrahydroquinazolinyl groups.

- Synthesis : Yielded 61% with a melting point indicative of stable crystallinity, suggesting improved metabolic stability over oxygen-linked analogs .

Table 2: Quinazolinone Derivatives Comparison

Phthalazinone Analogs: Heterocycle Core Impact

N-(2,4-dichlorophenyl)-2-((5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

- Structure: Replaces quinazolinone with a phthalazinone core.

- The thioether linkage may improve lipophilicity .

Thioacetamide vs. Acetamide Linkages

- Thioacetamide (AS111, AJ5d) : Sulfur’s polarizability and larger atomic radius may strengthen hydrophobic interactions or hydrogen bonding compared to oxygen. This is reflected in AS111’s superior anti-inflammatory activity .

- Acetamide (Target Compound) : Oxygen’s smaller size and higher electronegativity could reduce steric hindrance, favoring different binding modes.

Biological Activity

N-(3-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.

The compound can be synthesized through a multi-step organic reaction involving the condensation of 3-methylphenyl derivatives with quinazoline precursors. The synthetic route typically includes:

- Condensation reactions using reagents such as acetic anhydride.

- Cyclization reactions facilitated by Lewis acids.

- Amidation reactions employing coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Chemical Structure

| Property | Value |

|---|---|

| Molecular Formula | C_{20}H_{19}N_{3}O_{2} |

| Molecular Weight | 335.38 g/mol |

| IUPAC Name | N-(3-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide |

| InChI Key | [InChI Key Here] |

2.1 Antibacterial Activity

Research has demonstrated that derivatives of quinazoline, including N-(3-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide, exhibit notable antibacterial properties. A study evaluated the compound against various bacterial strains using the serial dilution method.

Tested Bacterial Strains:

- Staphylococcus aureus

- Escherichia coli

The compound showed significant inhibition zones compared to standard antibiotics like norfloxacin.

| Compound | Inhibition Zone (cm) | Activity Level |

|---|---|---|

| N-(3-methylphenyl)-... | 1.5 | High |

| Norfloxacin | 1.0 | Moderate |

2.2 Antifungal Activity

In addition to antibacterial effects, the compound has also been assessed for antifungal activity against strains such as Candida albicans. Results indicated a promising antifungal profile.

| Compound | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| N-(3-methylphenyl)-... | 50 µg/mL | Moderate |

| Clotrimazole | 25 µg/mL | High |

The biological activity of N-(3-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity:

-

Enzyme Inhibition: The compound binds to active sites of bacterial enzymes, disrupting their function.

- Example: Inhibition of DNA gyrase in bacteria.

- Receptor Modulation: It acts on certain receptors involved in inflammation and immune responses.

4. Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various biological assays:

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives with structural modifications exhibited enhanced antimicrobial properties. The IC50 values for selected compounds were significantly lower than those for traditional antibiotics.

Case Study 2: Structure–Activity Relationship (SAR) Analysis

Research focusing on SAR indicated that modifications at the phenyl ring significantly influenced both antibacterial and antifungal activities. The presence of electron-donating groups enhanced activity against Gram-positive bacteria.

5. Conclusion

N-(3-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a promising compound with substantial antibacterial and antifungal activities. Its mechanism involves enzyme inhibition and receptor modulation, making it a candidate for further pharmacological studies and potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.